molecular formula C11H10F2O B8156557 1-Ethynyl-3,5-difluoro-2-isopropoxybenzene

1-Ethynyl-3,5-difluoro-2-isopropoxybenzene

Cat. No.: B8156557
M. Wt: 196.19 g/mol
InChI Key: GVBOFNSCEXTETN-UHFFFAOYSA-N
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Description

1-Ethynyl-3,5-difluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C11H10F2O It is characterized by the presence of an ethynyl group, two fluorine atoms, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3,5-difluoro-2-isopropoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and propargyl alcohol.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3,5-difluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Ethynyl-3,5-difluoro-2-isopropoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,5-difluoro-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

  • 1-Ethynyl-3,5-difluorobenzene
  • 1-Ethynyl-4-fluorobenzene
  • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Comparison: 1-Ethynyl-3,5-difluoro-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. The combination of the ethynyl, fluorine, and isopropoxy groups makes it a versatile compound with a wide range of applications in various fields of research.

Properties

IUPAC Name

1-ethynyl-3,5-difluoro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-4-8-5-9(12)6-10(13)11(8)14-7(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBOFNSCEXTETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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